molecular formula C27H30N6O3 B610453 Rezivertinib CAS No. 1835667-12-3

Rezivertinib

Numéro de catalogue B610453
Numéro CAS: 1835667-12-3
Poids moléculaire: 486.576
Clé InChI: BPMZUKYFIDPLEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rezivertinib (BPI-7711) is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) . It has shown promising efficacy and a favorable safety profile for the treatment of locally advanced or metastatic/recurrent non-small cell lung cancer (NSCLC) patients with EGFR mutation .


Chemical Reactions Analysis

Rezivertinib is administered orally once daily until disease progression, unacceptable toxicity, or withdrawal of consent . The exact chemical reactions that Rezivertinib undergoes in the body are not specified in the available literature.


Physical And Chemical Properties Analysis

Rezivertinib has a molecular weight of 486.57 and its formula is C27H30N6O3 . It is a solid compound and is soluble in DMSO .

Applications De Recherche Scientifique

  • Efficacy in Treating NSCLC with EGFR T790M Mutation : A Phase IIb study demonstrated that Rezivertinib is effective in treating patients with locally advanced or metastatic/recurrent EGFR T790M mutated NSCLC. The study reported an objective response rate of 64.6% and a disease control rate of 89.8%. Patients showed a median duration of response of 12.5 months and a progression-free survival of 12.2 months. The treatment also showed promise for patients with CNS metastases, indicating a broader application in NSCLC management (Shi et al., 2022).

  • Safety Profile : The same study highlighted Rezivertinib's safety profile, noting that 83.2% of patients experienced at least one treatment-related adverse event, but no cases of interstitial lung disease were reported. This suggests that Rezivertinib has a favorable safety profile for treating NSCLC (Shi et al., 2022).

  • Comparison with Other 3rd Generation EGFR TKIs : A review of third-generation EGFR tyrosine kinase inhibitors (TKIs), including Rezivertinib, indicated that these drugs are significant for treating advanced metastatic EGFR+ NSCLC. Rezivertinib, along with others like almonertinib and lazertinib, is in late-stage clinical development and shows promising interim results from phase 1-3 trials (Nagasaka et al., 2020).

Orientations Futures

Rezivertinib has shown promising results in clinical trials and has great development potential in the future . A randomized, double-blind, phase 3 trial (NCT03866499) is evaluating the efficacy and safety of Rezivertinib compared with gefitinib as a first-line treatment in NSCLC patients with advanced EGFR mutations .

Propriétés

IUPAC Name

N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O3/c1-6-26(34)29-22-15-21(24(35-5)16-25(22)36-14-13-32(2)3)31-27-28-12-11-20(30-27)19-17-33(4)23-10-8-7-9-18(19)23/h6-12,15-17H,1,13-14H2,2-5H3,(H,29,34)(H,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMZUKYFIDPLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rezivertinib

CAS RN

1835667-12-3
Record name Rezivertinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1835667123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REZIVERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U65F5M6BD5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.